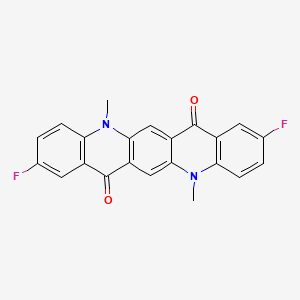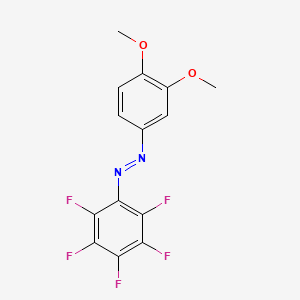
Diazene, (3,4-dimethoxyphenyl)(pentafluorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazene, (3,4-dimethoxyphenyl)(pentafluorophenyl)-, also known by its CAS number 198975-41-6, is a compound with the molecular formula C14H9F5N2O2 This compound is characterized by the presence of both dimethoxyphenyl and pentafluorophenyl groups attached to a diazene moiety
Vorbereitungsmethoden
The synthesis of Diazene, (3,4-dimethoxyphenyl)(pentafluorophenyl)- typically involves the reaction of 3,4-dimethoxyaniline with pentafluorobenzene diazonium salt under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like sodium acetate to facilitate the coupling reaction. The product is then purified using column chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Diazene, (3,4-dimethoxyphenyl)(pentafluorophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxy groups on the phenyl ring can be replaced by other substituents using reagents like halogens or sulfonyl chlorides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Diazene, (3,4-dimethoxyphenyl)(pentafluorophenyl)- has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Wirkmechanismus
The mechanism by which Diazene, (3,4-dimethoxyphenyl)(pentafluorophenyl)- exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are the subject of ongoing research, with the aim of elucidating the precise mechanisms and identifying potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Diazene, (3,4-dimethoxyphenyl)(pentafluorophenyl)- can be compared with other similar compounds, such as:
Azobenzene: A well-known diazene compound with two phenyl groups attached to the diazene moiety. Unlike Diazene, (3,4-dimethoxyphenyl)(pentafluorophenyl)-, azobenzene does not have methoxy or fluorine substituents, which can significantly alter its chemical properties and reactivity.
Nitrosobenzene: Another related compound where the diazene moiety is replaced by a nitroso group. This compound exhibits different reactivity and applications compared to Diazene, (3,4-dimethoxyphenyl)(pentafluorophenyl)-.
Benzene diazonium salts: These compounds are precursors to various diazene derivatives and are commonly used in organic synthesis.
Eigenschaften
CAS-Nummer |
198975-41-6 |
|---|---|
Molekularformel |
C14H9F5N2O2 |
Molekulargewicht |
332.22 g/mol |
IUPAC-Name |
(3,4-dimethoxyphenyl)-(2,3,4,5,6-pentafluorophenyl)diazene |
InChI |
InChI=1S/C14H9F5N2O2/c1-22-7-4-3-6(5-8(7)23-2)20-21-14-12(18)10(16)9(15)11(17)13(14)19/h3-5H,1-2H3 |
InChI-Schlüssel |
BHWGSUSWSXPHEX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)N=NC2=C(C(=C(C(=C2F)F)F)F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


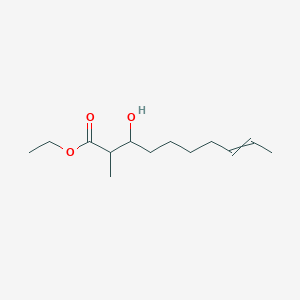


![4,4'-Bis[(propan-2-yl)oxy]-1,1'-binaphthalene](/img/structure/B12572031.png)
![4-(Pentyloxy)phenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B12572035.png)
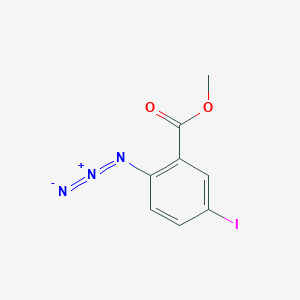
![Trichloro[2-(9-methyl-9H-fluoren-9-YL)ethyl]silane](/img/structure/B12572048.png)
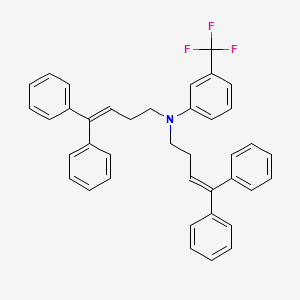
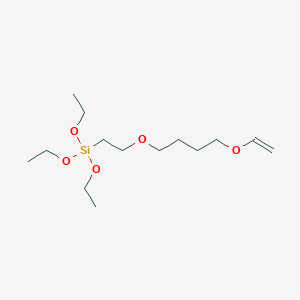
![Phenol, 3-[(2-bromo-2-propenyl)oxy]-](/img/structure/B12572061.png)
![[(1R,4R,7S)-2-(Hydroxyimino)-1,7-dimethylbicyclo[2.2.1]heptan-7-yl]acetonitrile](/img/structure/B12572063.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-(methylsulfonyl)-, methyl ester](/img/structure/B12572077.png)
![Acetamide,2-[[1-(2,3-dihydro-benzo[B][1,4]dioxine-6-YL)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B12572079.png)
